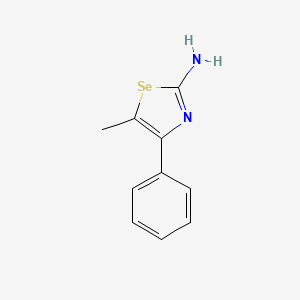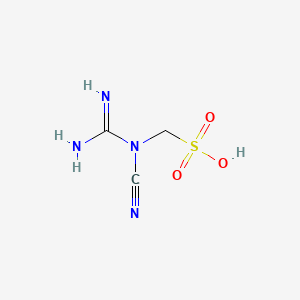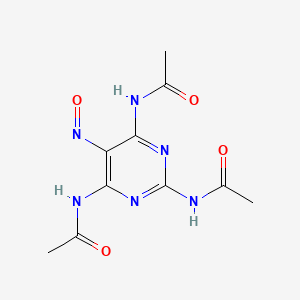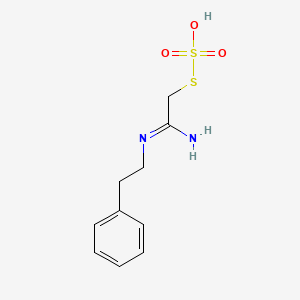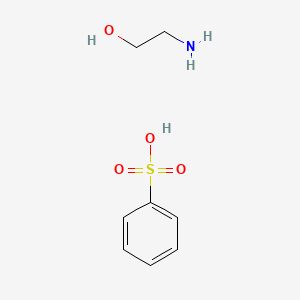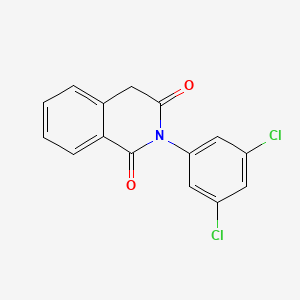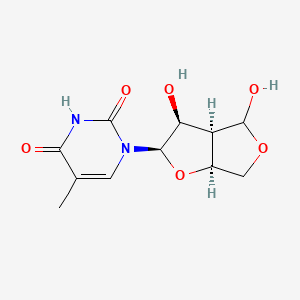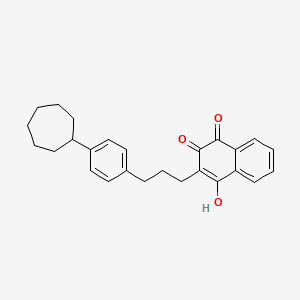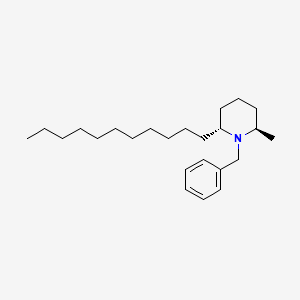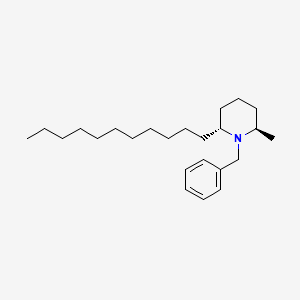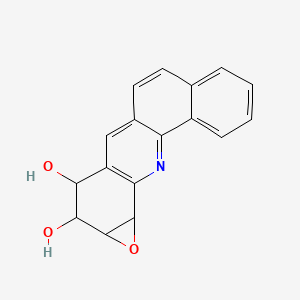
Ccris 5420
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ccris 5420 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ccris 5420 typically involves a series of organic reactions. One common method includes the use of specific catalysts and reagents under controlled temperature and pressure conditions. The reaction often starts with a precursor compound, which undergoes a series of transformations to yield this compound. The exact synthetic route can vary depending on the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the optimization of reaction conditions to ensure maximum efficiency and minimal waste. Industrial production also focuses on the purification of the compound to meet the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Ccris 5420 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation of this compound may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ccris 5420 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a biochemical probe.
Medicine: this compound is investigated for its potential therapeutic properties, including its use in drug development and as a diagnostic tool.
Industry: The compound is utilized in the manufacturing of specialty chemicals and materials, owing to its stability and reactivity.
Mecanismo De Acción
The mechanism by which Ccris 5420 exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets through various pathways, leading to its observed effects. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.
Comparación Con Compuestos Similares
Ccris 5420 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Ccris 5474 and Ccris 83 share some structural similarities with this compound.
Uniqueness: What sets this compound apart is its specific reactivity and stability under various conditions, making it more versatile for different applications.
Propiedades
Número CAS |
85617-40-9 |
|---|---|
Fórmula molecular |
C17H13NO3 |
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
5-oxa-2-azapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),10,12,14,16,18-heptaene-7,8-diol |
InChI |
InChI=1S/C17H13NO3/c19-14-11-7-9-6-5-8-3-1-2-4-10(8)12(9)18-13(11)16-17(21-16)15(14)20/h1-7,14-17,19-20H |
Clave InChI |
NKLDUXQTNCADRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5C(O5)C(C4O)O)N=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


